3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole
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Description
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
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Biological Activity
The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, including its anticancer, antileishmanial, and antimicrobial activities, supported by relevant case studies and research findings.
- Molecular Formula : C19H19N5OS
- Molecular Weight : 365.5 g/mol
- CAS Number : 1014073-67-6
Anticancer Activity
Research indicates that compounds containing pyrazole and triazole motifs exhibit significant anticancer properties. The structure of the compound under investigation suggests potential activity against various cancer cell lines.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, particularly targeting the epidermal growth factor receptor (EGFR) pathway.
- Case Studies :
Antileishmanial Activity
The compound has shown promising results against Leishmania aethiopica, a parasite responsible for leishmaniasis.
- Biochemical Pathways : It is believed that the compound disrupts the life cycle of the parasite through interference with its metabolic pathways.
- Research Findings :
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against bacterial strains.
- Activity Spectrum : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 6.25 μg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting strong antimicrobial potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the pyrazole ring is critical for cytotoxic activity.
- Substituents on the triazole ring enhance binding affinity to biological targets.
Structural Feature | Importance |
---|---|
Pyrazole Ring | Essential for anticancer and antileishmanial activity |
Alkyl Substituents | Influence on bioavailability and potency |
Properties
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-7-5-6-8-12(11)10-23-16-18-17-14(21(16)3)13-9-20(2)19-15(13)22-4/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAYBOFWBACRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.